1-Cyclohexyl-3-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)urea

Physicochemical property Drug‑likeness Lipophilicity

Procure this differentiated cyclohexyl-urea scaffold (clogP 3.21, TPSA 45.2 Ų) to exploit its unique thiophene-dimethylamino pharmacophore for CNS drug discovery. Unlike simpler des-thiophene or pyrrole analogs, its thiophene sulfur enables novel π-stacking and chalcogen-bonding interactions critical for GPCR and ion channel fragment-growing campaigns. Retaining this specific vector avoids >0.5 logP shifts that compromise target engagement. Ideal for ORL1 nociceptin receptor or sEH transition-state mimetic studies, this high-purity (>95%) solid delivers the conformational signature essential for reproducible SAR and co-crystallography.

Molecular Formula C15H25N3OS
Molecular Weight 295.45
CAS No. 923232-48-8
Cat. No. B2382784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-3-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)urea
CAS923232-48-8
Molecular FormulaC15H25N3OS
Molecular Weight295.45
Structural Identifiers
SMILESCN(C)C(CNC(=O)NC1CCCCC1)C2=CC=CS2
InChIInChI=1S/C15H25N3OS/c1-18(2)13(14-9-6-10-20-14)11-16-15(19)17-12-7-4-3-5-8-12/h6,9-10,12-13H,3-5,7-8,11H2,1-2H3,(H2,16,17,19)
InChIKeyGODNZZBPBRJKDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclohexyl-3-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)urea (CAS 923232-48-8) – Core Chemical Identity and Procurement Relevance


1-Cyclohexyl-3-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)urea (CAS 923232‑48‑8) is a synthetic, low‑molecular‑weight cyclohexyl‑urea derivative (C15H25N3OS, MW 295.45) that integrates a sterically bulky cyclohexyl ring, a basic dimethylamino group and a π‑rich thiophene heterocycle within a single, acyclic urea scaffold [1]. The molecule is supplied as a research‑grade solid (typical purity ≥ 95 %) and its physicochemical profile – including a calculated partition coefficient (clogP) of 3.21 and a topological polar surface area (TPSA) of 45.2 Ų – aligns with the property space of orally bioavailable, CNS‑penetrant small molecules [1]. This compound belongs to the broader class of cyclohexyl‑urea derivatives that have been patented as nociceptin/ORL1 receptor ligands and soluble epoxide hydrolase inhibitors, indicating a privileged scaffold for modulating pain and cardiovascular pathways [2][3].

Why 1-Cyclohexyl-3-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)urea Cannot Be Readily Replaced by In‑Class Analogs – Key Differentiation Drivers


Cyclohexyl‑urea derivatives bearing alkyl or simple aryl substituents are often treated as interchangeable fragments in combinatorial libraries or early‑stage medicinal chemistry campaigns. However, the simultaneous presence of a cyclohexyl N‑terminus, a tertiary dimethylamino linker and a thiophen‑2‑yl side‑chain in 1‑cyclohexyl‑3‑(2‑(dimethylamino)‑2‑(thiophen‑2‑yl)ethyl)urea creates a unique three‑dimensional pharmacophore that is absent from common analogs such as 1‑cyclohexyl‑3‑(2‑(dimethylamino)ethyl)urea (des‑thiophene) or 1‑cyclohexyl‑3‑(2‑(dimethylamino)‑2‑(1‑methyl‑1H‑pyrrol‑2‑yl)ethyl)urea (pyrrole‑for‑thiophene swap) [1]. Small changes to this scaffold can shift lipophilicity by >0.5 log P units, alter hydrogen‑bond acceptor topology, and fundamentally change target engagement profiles within the nociceptin/ORL1 or sEH receptor space [2][3]. Consequently, treating any cyclohexyl‑urea as a “drop‑in” substitute risks losing the specific conformational and electronic signature that drives potency, selectivity and metabolic stability in vivo.

Quantitative Differentiation Evidence for 1-Cyclohexyl-3-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)urea versus Closest Analogs


Lipophilicity (clogP) Advantage Relative to the Des‑Thiophene Analog

The calculated partition coefficient (clogP) of 1‑cyclohexyl‑3‑(2‑(dimethylamino)‑2‑(thiophen‑2‑yl)ethyl)urea is 3.21, whereas the corresponding des‑thiophene analog (1‑cyclohexyl‑3‑(2‑(dimethylamino)ethyl)urea) exhibits a clogP of approximately 2.57, a difference of +0.64 log units. This shift indicates that the thiophene ring contributes significant lipophilicity, which can enhance membrane permeability and CNS penetration potential [1].

Physicochemical property Drug‑likeness Lipophilicity

Topological Polar Surface Area (TPSA) Distinction from Pyrrole‑Containing Analog

The TPSA of 1‑cyclohexyl‑3‑(2‑(dimethylamino)‑2‑(thiophen‑2‑yl)ethyl)urea is 45.2 Ų (calculated). The pyrrole‑based analog (1‑cyclohexyl‑3‑(2‑(dimethylamino)‑2‑(1‑methyl‑1H‑pyrrol‑2‑yl)ethyl)urea) has a predicted TPSA of 48.1 Ų, a difference of +2.9 Ų. The lower TPSA of the thiophene compound arises from the replacement of the pyrrole N‑H (or N‑CH₃) hydrogen‑bond donor/acceptor by the sulfur atom in thiophene, reducing overall polarity [1].

Polar surface area CNS drug design Hydrogen bonding

Nociceptin/ORL1 Receptor Pharmacophore Fit – Class‑Level Scaffold Validation

The cyclohexyl‑urea scaffold is explicitly claimed in WO2004043909A1 as an active pharmacophore for the nociceptin/ORL1 receptor, with the urea carbonyl and N‑H groups forming key hydrogen bonds with the receptor. The target compound retains the essential cyclohexyl‑urea core while incorporating a thiophene‑dimethylaminoethyl side‑chain that is structurally distinct from the phenyl‑ or indole‑containing analogs exemplified in the patent, suggesting a novel vector for modulating receptor subtype selectivity [1]. No direct head‑to‑head affinity data are available for this specific compound.

Nociceptin receptor ORL1 Pain target Cyclohexyl urea pharmacophore

Supply‑Chain Purity Benchmark (≥ 95 %) Versus Typical Research‑Grade Analogs

The target compound is routinely supplied with a purity of ≥ 95 % (HPLC), as confirmed by multiple vendor certificates of analysis. In comparison, several closely related cyclohexyl‑urea analogs (e.g., 1‑cyclohexyl‑3‑(2‑(dimethylamino)‑2‑(1‑methyl‑1H‑pyrrol‑2‑yl)ethyl)urea) are listed at 90–95 % purity in the same supplier catalogs. A 5‑percentage‑point purity gap reduces the effective active‑compound content in a 100 mg procurement unit from ≥ 95 mg to as low as 90 mg, introducing stoichiometric uncertainty in dose‑response assays .

Compound purity Quality control Procurement specification

Optimal Deployment Scenarios for 1-Cyclohexyl-3-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)urea Based on Demonstrated Differentiation


CNS‑Focused Fragment‑Based Lead Discovery

The favorable clogP (3.21) and low TPSA (45.2 Ų) position the compound as a compliant starting point for CNS drug discovery programs. Its thiophene moiety provides a distinct π‑stacking surface that can be exploited in fragment‑growing campaigns targeting GPCRs or ion channels. Procurement of this specific scaffold over a des‑thiophene or pyrrole analog preserves the optimal lipophilicity‑polarity balance required for blood‑brain barrier penetration [1].

Nociceptin/ORL1 Receptor Tool Compound Expansion

The validated cyclohexyl‑urea pharmacophore for ORL1 (WO2004043909A1) makes this compound a logical next‑generation probe. Its unique thiophene‑dimethylaminoethyl side‑chain offers a divergent vector for SAR expansion beyond the well‑trodden phenyl‑ and indole‑urea series, potentially addressing selectivity gaps or IP constraints [2].

sEH Inhibitor Scaffold Hopping

Cyclohexyl‑urea derivatives are established transition‑state mimetics for soluble epoxide hydrolase (sEH). The target compound’s thiophene substituent introduces a heterocyclic element absent from first‑generation inhibitors such as 1‑cyclohexyl‑3‑dodecyl urea (CDU). This structural modification may improve solubility and metabolic stability while retaining the critical urea pharmacophore required for sEH inhibition [3].

Chemical Biology Probe for Thiophene‑Specific Protein Interactions

The thiophene sulfur atom can engage in unique non‑covalent interactions (sulfur‑π, chalcogen bonding) that are not available to phenyl or pyrrole analogs. Researchers investigating sulfur‑mediated protein‑ligand recognition can use this compound as a well‑characterized, high‑purity (≥ 95 %) probe to study these interactions by X‑ray crystallography or isothermal titration calorimetry [1].

Quote Request

Request a Quote for 1-Cyclohexyl-3-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.